molecular formula C7H4Cl3NO3 B11856437 3,4,5-Trichloro-6-methoxypicolinic acid

3,4,5-Trichloro-6-methoxypicolinic acid

Cat. No.: B11856437
M. Wt: 256.5 g/mol
InChI Key: HSFSHMRLKAQAIM-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-6-methoxypicolinic acid is a chemical compound with the molecular formula C7H4Cl3NO3 and a molecular weight of 256.47 g/mol It is a derivative of picolinic acid, characterized by the presence of three chlorine atoms and one methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-methoxypicolinic acid typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3, 4, and 5 positions of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-methoxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

3,4,5-Trichloro-6-methoxypicolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichloropyridine-2-carboxylic acid
  • 6-Methoxypyridine-2-carboxylic acid
  • 3,5-Dichloro-4-methoxypicolinic acid

Uniqueness

3,4,5-Trichloro-6-methoxypicolinic acid is unique due to the specific arrangement of chlorine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern allows for targeted chemical modifications and applications in various fields .

Properties

Molecular Formula

C7H4Cl3NO3

Molecular Weight

256.5 g/mol

IUPAC Name

3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13)

InChI Key

HSFSHMRLKAQAIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl

Origin of Product

United States

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